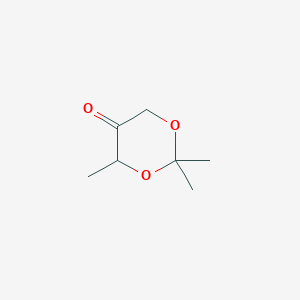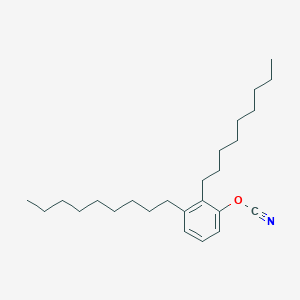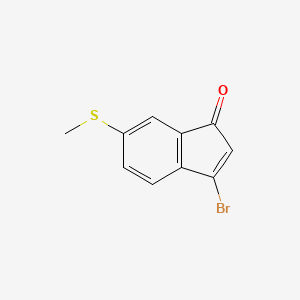![molecular formula C24H41ClN2S B14280897 1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 128814-39-1](/img/structure/B14280897.png)
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound belonging to the class of imidazolium salts. These compounds are known for their unique properties, including ionic conductivity and thermal stability, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step process:
Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring. This can be achieved by reacting glyoxal, formaldehyde, and an amine under acidic conditions.
Alkylation: The imidazole ring is then alkylated using butyl bromide to introduce the butyl group at the 1-position.
Thioether Formation: The next step involves the introduction of the decylsulfanyl group. This is typically done by reacting the alkylated imidazole with decanethiol in the presence of a base.
Quaternization: Finally, the compound is quaternized by reacting with benzyl chloride to form the desired imidazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and by-products.
化学反応の分析
Types of Reactions
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium ring can be reduced under specific conditions, although this is less common.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions using silver salts or other halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Silver nitrate, sodium halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolium derivatives.
Substitution: Imidazolium salts with different anions.
科学的研究の応用
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in ionic liquid-mediated reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique ionic properties.
Industry: Utilized in the production of advanced materials, including ionic liquids for electrochemical applications and as solvents in green chemistry.
作用機序
The mechanism by which 1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and cell membranes, due to its ionic nature.
Pathways Involved: It can disrupt microbial cell membranes, leading to cell lysis. In catalytic applications, it facilitates the formation of reactive intermediates, enhancing reaction rates and selectivity.
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium chloride: A simpler imidazolium salt with similar ionic properties but lacking the decylsulfanyl and phenyl groups.
1-Butyl-3-[(octylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure but with an octylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility in organic solvents and increased thermal stability. These features make it particularly valuable in specialized applications where other imidazolium salts may not perform as effectively.
特性
CAS番号 |
128814-39-1 |
|---|---|
分子式 |
C24H41ClN2S |
分子量 |
425.1 g/mol |
IUPAC名 |
1-butyl-3-(decylsulfanylmethyl)-2-phenyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C24H40N2S.ClH/c1-3-5-7-8-9-10-11-15-21-27-22-26-20-19-25(18-6-4-2)24(26)23-16-13-12-14-17-23;/h12-14,16-17,19-20,24H,3-11,15,18,21-22H2,1-2H3;1H |
InChIキー |
CLQXQIHHSQKXAN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSCN1C=C[NH+](C1C2=CC=CC=C2)CCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)



